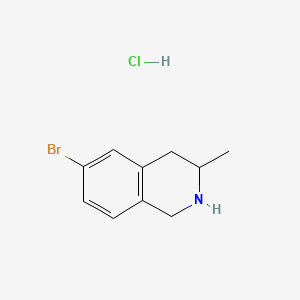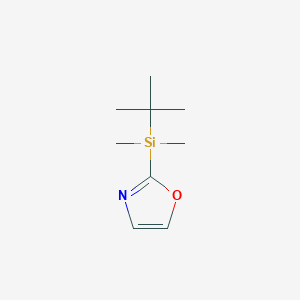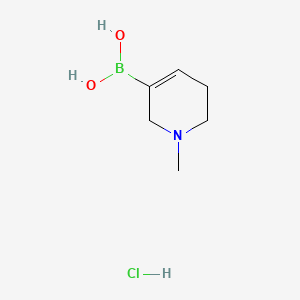
(1-methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid;hydrochloride is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid;hydrochloride typically involves the hydroboration of an appropriate pyridine derivative. The reaction conditions often include the use of borane reagents and solvents such as tetrahydrofuran (THF). The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydroboration reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(1-methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while oxidation reactions produce boronic esters or acids.
科学研究应用
Chemistry
In chemistry, (1-methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid;hydrochloride is used as a building block in organic synthesis. Its ability to form stable complexes with diols makes it valuable in the synthesis of complex molecules.
Biology
In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its boronic acid group can interact with active sites of enzymes, providing insights into enzyme mechanisms and potential drug targets.
Medicine
In medicine, boronic acid derivatives are explored for their potential as therapeutic agents. This compound may be investigated for its ability to inhibit specific enzymes involved in disease pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its unique chemical properties enable the creation of materials with specific functionalities, such as sensors and electronic devices.
作用机制
The mechanism of action of (1-methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid;hydrochloride involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction can inhibit enzyme activity by binding to active sites or altering enzyme conformation. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Similar compounds include other boronic acid derivatives, such as phenylboronic acid and benzylboronic acid. These compounds share the boronic acid functional group but differ in their structural frameworks and chemical properties.
Uniqueness
What sets (1-methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid;hydrochloride apart is its unique pyridine-based structure, which provides distinct reactivity and binding characteristics. This uniqueness makes it valuable in applications where specific interactions with biological targets or chemical reagents are required.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, biological studies, medicinal chemistry, and industrial applications. Further research into its mechanisms and applications will continue to uncover new possibilities for this intriguing compound.
属性
IUPAC Name |
(1-methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BNO2.ClH/c1-8-4-2-3-6(5-8)7(9)10;/h3,9-10H,2,4-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDIJDCLLWPKSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCCN(C1)C)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.44 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
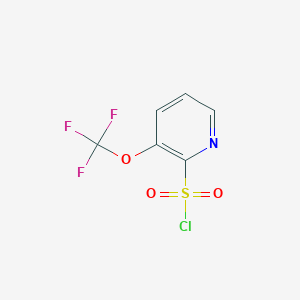
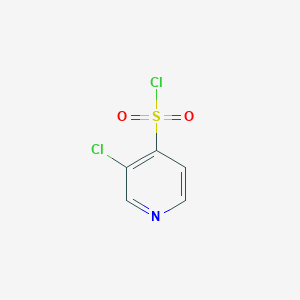
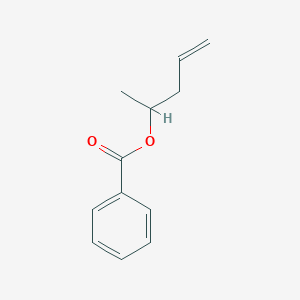
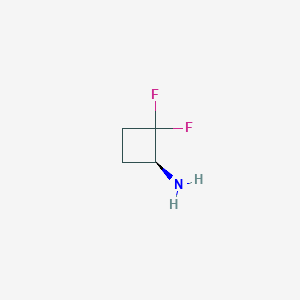
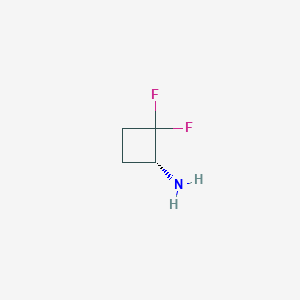

![5-Methyl-[1,3,4]thiadiazole-2-sulfonic acid pentafluorophenyl ester](/img/structure/B8184139.png)
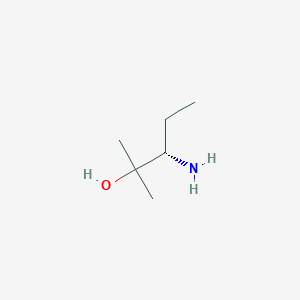
![[(3R,4R)-4-aminooxolan-3-yl]methanol;hydrochloride](/img/structure/B8184150.png)
![(3aS,6aS)-2-methyl-hexahydro-1H-pyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B8184158.png)
![trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole](/img/structure/B8184160.png)
![[1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid](/img/structure/B8184170.png)
